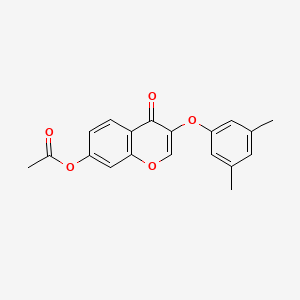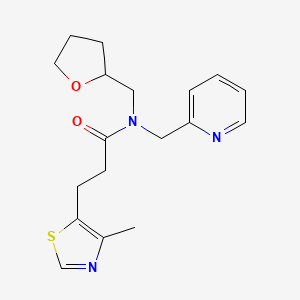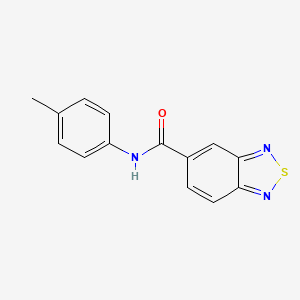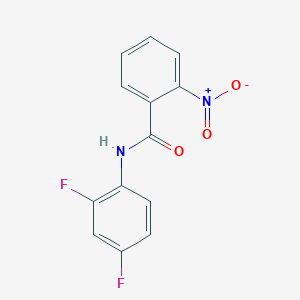![molecular formula C18H16N2O2 B5544411 N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5544411.png)
N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar benzamide derivatives involves direct acylation reactions. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through such processes, highlighting the methodological framework likely used in producing N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide derivatives. The synthesis process can yield compounds with significant properties, such as colorimetric sensing abilities for specific ions like fluoride anions (Younes et al., 2020).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often analyzed using X-ray diffraction techniques. For example, the crystal structure and molecular interactions of similar compounds are typically elucidated to understand the arrangement of atoms and the spatial configuration which can help infer the properties of N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide (Kumar et al., 2016).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, influencing their properties and applications. The chemical reactivity, sensing capabilities, and interaction with other substances define their utility in different chemical environments and applications (Younes et al., 2020).
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystal structure of benzamide compounds are typically characterized through analytical techniques like X-ray crystallography, supporting the understanding of their behavior in various conditions (Kumar et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical agents, stability under various conditions, and the ability to undergo specific chemical transformations, are critical for understanding the applications and safety of benzamide derivatives. These properties are deduced from their molecular structure, synthesis process, and interaction with other compounds (Younes et al., 2020).
科学的研究の応用
Synthesis and Chemical Sensing
Research on benzamide derivatives has shown significant promise in the field of chemical sensing. A study by Younes et al. (2020) described the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and their application in colorimetric sensing of fluoride anions. This research demonstrated the compound's ability to exhibit a drastic color transition in response to fluoride anion, indicating its potential as a chemical sensor for detecting fluoride in solutions (Younes et al., 2020).
Anticancer Activity
Another area of interest is the anticancer properties of benzamide derivatives. Research by Ravinaik et al. (2021) focused on the design, synthesis, and anticancer evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, highlighting the therapeutic potential of benzamide derivatives in cancer treatment (Ravinaik et al., 2021).
Molecular Structural Analysis
The detailed molecular structure analysis of benzamide derivatives provides critical insights into their potential applications. A study by Demir et al. (2015) on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide used X-ray diffraction and DFT calculations to analyze the compound's structure. This research not only sheds light on the structural properties of benzamide derivatives but also explores their antioxidant activities, suggesting potential uses in developing new antioxidant agents (Demir et al., 2015).
Antimicrobial and Antipathogenic Activity
Benzamide derivatives have also been evaluated for their antimicrobial and antipathogenic activities. Limban et al. (2011) synthesized and characterized new thiourea derivatives, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, which demonstrated significant antipathogenic activity against bacteria known for biofilm formation. This indicates the potential of benzamide derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
特性
IUPAC Name |
N-(3-cyanophenyl)-4-(2-methylprop-2-enoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13(2)12-22-17-8-6-15(7-9-17)18(21)20-16-5-3-4-14(10-16)11-19/h3-10H,1,12H2,2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMYBWJUGYTQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-4-(2-methylprop-2-enoxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B5544330.png)

![4-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5544349.png)
![3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide](/img/structure/B5544361.png)
![3-[2-(benzylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5544368.png)

![N-(2-furylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5544375.png)
![N-cyclopropyl-4-methoxy-2-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5544376.png)

![4-[(2-thienylmethylene)amino]benzenesulfonamide](/img/structure/B5544386.png)

![N-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5544407.png)

